

In-Depth Technical Guide: Purity Specifications of Mal-PEG4-C2-NH2 TFA

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Compound of Interest

Compound Name: Mal-PEG4-C2-NH2 TFA

Cat. No.: B11827723

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for **Mal-PEG4-C2-NH2 TFA** (Maleimide-PEG4-C2-Amine, Trifluoroacetate salt), a heterobifunctional linker commonly utilized in bioconjugation and drug development. This document outlines typical purity levels, the analytical methodologies used for determination, and detailed experimental protocols.

Core Purity Specifications

Mal-PEG4-C2-NH2 TFA is a high-purity reagent critical for the successful synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The purity of this linker directly impacts the efficacy, safety, and reproducibility of the final bioconjugate. The table below summarizes the typical purity specifications from various commercial suppliers.

Parameter	Specification	Analytical Method
Purity	≥95% - 98.60%	LC-MS
Identity	Consistent with Structure	¹ H NMR, LC-MS
Appearance	Colorless to Light Yellow Liquid/Oil	Visual Inspection
Molecular Formula	C ₁₆ H ₂₅ F ₃ N ₂ O ₈	-
Molecular Weight	430.37 g/mol	Mass Spectrometry

Note: Specifications may vary slightly between suppliers. It is recommended to consult the Certificate of Analysis for a specific lot.

Experimental Protocols

Accurate determination of the purity and identity of **Mal-PEG4-C2-NH2 TFA** relies on a combination of chromatographic and spectroscopic techniques. The following sections detail the typical experimental methodologies.

Purity Determination by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the primary method for quantifying the purity of **Mal-PEG4-C2-NH2 TFA** by separating the main component from any impurities.

Methodology:

- Instrumentation: An HPLC system equipped with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
- Column: A reversed-phase C18 column (e.g., Agilent ZORBAX, Waters ACQUITY UPLC BEH C18) with dimensions such as 2.1 x 50 mm and a particle size of 1.7 μm is commonly used.
- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over a period of 10-15 minutes is a typical starting point.
- Flow Rate: 0.2 - 0.4 mL/min.
- Column Temperature: 40°C.
- Detection:
 - UV: 214 nm and 254 nm.
 - MS: Electrospray ionization (ESI) in positive ion mode. The mass-to-charge ratio (m/z) corresponding to the protonated molecule $[M+H]^+$ is monitored.
- Data Analysis: The purity is calculated based on the peak area percentage of the main component in the chromatogram.

Structural Confirmation by Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy is employed to confirm the chemical structure of **Mal-PEG4-C2-NH2 TFA**. The presence of characteristic peaks and their integrations provide definitive structural evidence.

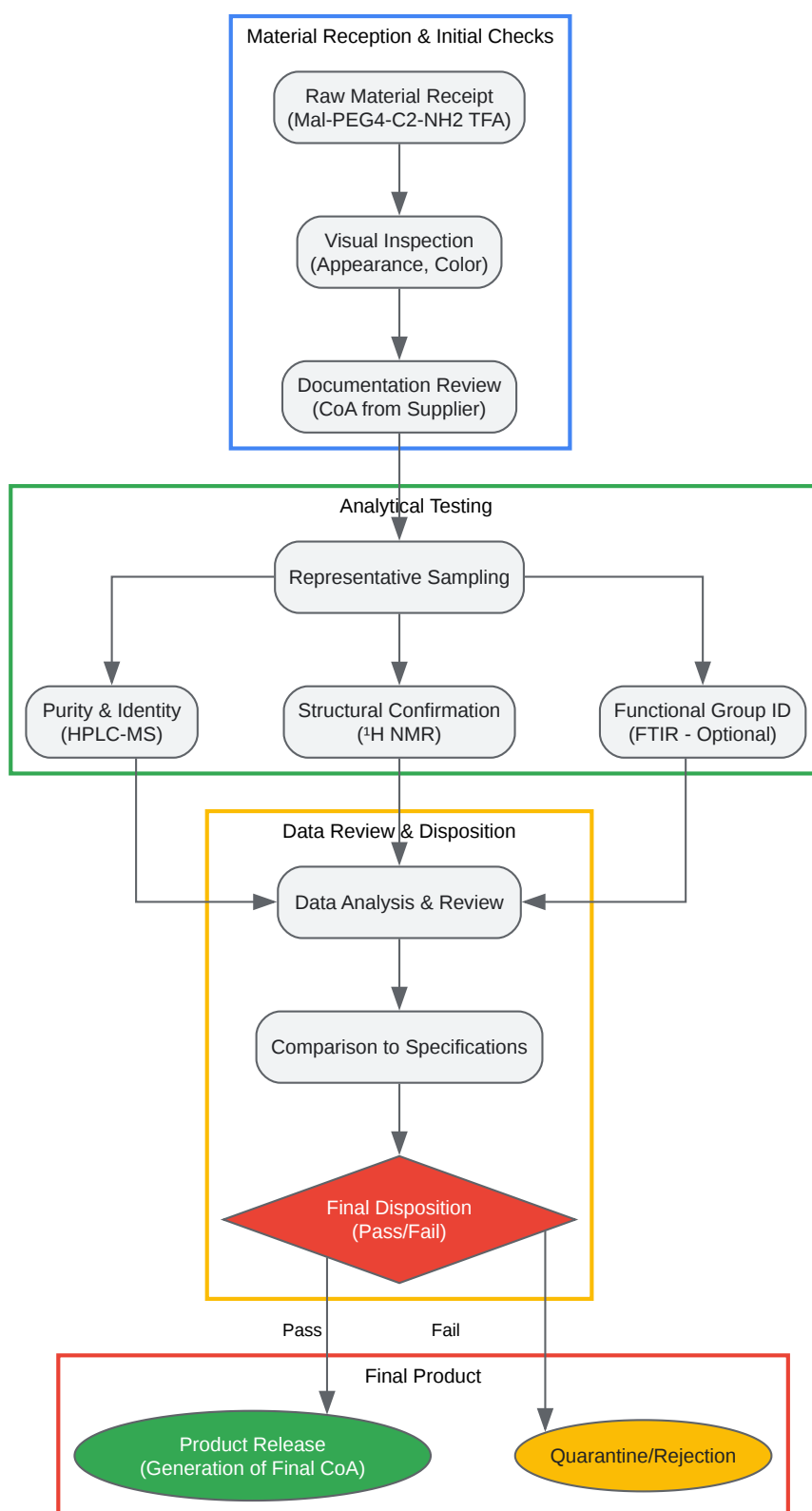
Methodology:

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3), Deuterated methanol (CD_3OD), or Deuterium oxide (D_2O). The choice of solvent depends on the sample's solubility.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent.
- Analysis: Key signals to identify include:

- The characteristic singlet of the maleimide protons, typically observed around δ 6.7-6.9 ppm. The presence and integration of this peak are crucial for confirming the integrity of the maleimide group.
- The multiplets corresponding to the ethylene glycol (PEG) backbone, usually found in the range of δ 3.5-3.8 ppm.
- Signals corresponding to the C2-amine portion of the linker.
- Conclusion: The obtained spectrum is compared against a reference spectrum or the expected chemical shifts to confirm the structure's identity. A "Consistent with structure" conclusion indicates that all expected peaks are present with the correct integrations and multiplicities.

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for ensuring the purity and identity of **Mal-PEG4-C2-NH2 TFA** from raw material to final product release.



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Figure 1. A typical quality control workflow for **Mal-PEG4-C2-NH2 TFA**.

This comprehensive approach to quality control ensures that the **Mal-PEG4-C2-NH2 TFA** linker meets the high-purity standards required for its intended applications in research and drug development, ultimately contributing to the consistency and reliability of the final conjugated products.

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